[4-(3-Methylphenoxy)phenyl]methanol
CAS No.: 53818-56-7
Cat. No.: VC2782862
Molecular Formula: C14H14O2
Molecular Weight: 214.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 53818-56-7 |
|---|---|
| Molecular Formula | C14H14O2 |
| Molecular Weight | 214.26 g/mol |
| IUPAC Name | [4-(3-methylphenoxy)phenyl]methanol |
| Standard InChI | InChI=1S/C14H14O2/c1-11-3-2-4-14(9-11)16-13-7-5-12(10-15)6-8-13/h2-9,15H,10H2,1H3 |
| Standard InChI Key | QHBCPJQVVMEFOR-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)OC2=CC=C(C=C2)CO |
| Canonical SMILES | CC1=CC(=CC=C1)OC2=CC=C(C=C2)CO |
Introduction
[4-(3-Methylphenoxy)phenyl]methanol is an organic compound with a molecular structure that combines a phenylmethanol group and a methyl-substituted phenoxy group. This compound is categorized as an aromatic alcohol, with potential applications in organic synthesis, pharmaceuticals, and material science.
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IUPAC Name: [4-(3-Methylphenoxy)phenyl]methanol
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Molecular Formula:
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Molecular Weight: 214.26 g/mol
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CAS Number: Not explicitly provided in the search results.
Structural Characteristics
The compound features:
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A central phenyl ring substituted with a hydroxymethyl (-CH₂OH) group.
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A second phenyl ring attached via an ether linkage (-O-) at the para position, which itself is substituted with a methyl (-CH₃) group at the meta position.
Key Identifiers:
| Property | Value |
|---|---|
| SMILES Notation | CC1=CC(=CC=C1)OC2=CC=C(C=C2)CO |
| InChI Key | BTIHQYVBXKBCPO-UHFFFAOYSA-N |
| 2D Structure | Depicts two aromatic rings linked by an ether bond with hydroxymethyl |
Synthesis Pathways
While specific synthesis methods for [4-(3-Methylphenoxy)phenyl]methanol are not detailed in the search results, general strategies for similar compounds involve:
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Ether Formation: Reacting 3-methylphenol with 4-bromobenzyl alcohol under basic conditions to form the ether linkage.
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Hydroxymethyl Substitution: Introducing the hydroxymethyl functional group via selective reactions such as benzyl protection or direct oxidation of benzyl derivatives.
Applications and Relevance
This compound's structural framework suggests its utility as:
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Intermediate in Organic Synthesis: The hydroxymethyl group offers reactivity for further functionalization.
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Pharmaceutical Research: Potential use as a scaffold for drug discovery due to its aromatic and alcohol functionalities.
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Material Science: Possible inclusion in polymers or as a precursor in advanced materials.
Analytical Data
While specific experimental data for [4-(3-Methylphenoxy)phenyl]methanol is unavailable, related compounds are typically characterized using:
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NMR Spectroscopy (¹H and ¹³C): To confirm the positions of functional groups.
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Mass Spectrometry (MS): For molecular weight determination.
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Infrared Spectroscopy (IR): To identify characteristic functional groups such as -OH and -O-.
Comparative Analysis
To contextualize its properties, below is a comparison of [4-(3-Methylphenoxy)phenyl]methanol with a similar compound, [3-Methoxy-4-(4-methylphenoxy)phenyl]methanol:
| Property | [4-(3-Methylphenoxy)phenyl]methanol | [3-Methoxy-4-(4-methylphenoxy)phenyl]methanol |
|---|---|---|
| Molecular Formula | ||
| Functional Groups | Hydroxymethyl, Ether | Methoxy, Hydroxymethyl, Ether |
| Molecular Weight | 214.26 g/mol | 244.28 g/mol |
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